molecular formula C13H26N2O3S B2730794 2-[4-(Butane-1-sulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol CAS No. 1396801-11-8

2-[4-(Butane-1-sulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol

Cat. No.: B2730794
CAS No.: 1396801-11-8
M. Wt: 290.42
InChI Key: MQVAVAHGIKDYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Butane-1-sulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol is a piperazine-derived compound featuring a butane sulfonyl group at the 4-position of the piperazine ring and a cyclopropylethanol moiety. This compound’s synthesis likely involves sulfonylation of the piperazine nitrogen, followed by coupling with a cyclopropylethanol intermediate. Characterization methods such as $ ^1H $ NMR and HRMS are standard for confirming its structure and purity, as seen in analogous piperazine derivatives .

Properties

IUPAC Name

2-(4-butylsulfonylpiperazin-1-yl)-1-cyclopropylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3S/c1-2-3-10-19(17,18)15-8-6-14(7-9-15)11-13(16)12-4-5-12/h12-13,16H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVAVAHGIKDYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)CC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Butane-1-sulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Butane-1-sulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the cyclopropylethanol moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazines or cyclopropylethanol derivatives.

Scientific Research Applications

2-[4-(Butane-1-sulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Butane-1-sulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an acetylcholinesterase inhibitor, affecting neurotransmitter levels in the brain .

Comparison with Similar Compounds

Table 1: Key Comparisons of 2-[4-(Butane-1-sulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol and Analogues

Compound Name / ID Piperazine Substituent Key Functional Groups LogP (Predicted) Solubility (mg/mL) Bioactivity (Reported)
Target Compound Butane-1-sulfonyl Cyclopropylethanol 2.5* ~0.1* Unknown (Theoretical antagonism)
C1 (Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) Quinoline-4-carbonyl Methyl benzoate 3.1 0.3–0.5 Kinase inhibitor
C4 (Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) Fluorophenyl-quinoline carbonyl Methyl benzoate 2.8 0.4–0.6 Enhanced selectivity vs. C1
Generic Sulfonyl-Piperazine Analogue Methanesulfonyl Benzyl alcohol 1.9 1.2 Serotonin receptor ligand

*Predicted values based on computational models (e.g., ChemAxon).

Substituent Effects on Physicochemical Properties

  • Butane Sulfonyl vs. Carbonyl Groups: The butane sulfonyl group in the target compound is bulkier and more hydrophobic than the quinoline-4-carbonyl groups in C1–C7 . This may reduce aqueous solubility compared to carbonyl-containing analogues but improve membrane permeability.
  • Cyclopropylethanol vs. Benzoate Esters: The cyclopropylethanol moiety introduces steric hindrance and rigidity, likely increasing metabolic stability compared to the hydrolytically labile methyl benzoate groups in C1–C7 .

Electronic and Bioactivity Implications

  • Sulfonyl vs.
  • Lack of Aromatic Systems: The absence of a quinoline or phenyl ring (as in C1–C7) may limit π-π stacking interactions, reducing affinity for aromatic-binding enzyme pockets.

Biological Activity

The compound 2-[4-(Butane-1-sulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a butane sulfonyl group and a cyclopropyl moiety. The structural characteristics contribute to its interaction with biological targets, particularly in enzyme inhibition and receptor binding.

Antibacterial Activity

Recent studies have shown that compounds with piperazine and sulfonyl functionalities exhibit significant antibacterial properties. For instance, derivatives similar to 2-[4-(Butane-1-sulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
2-[4-(Butane-1-sulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-olSalmonella typhiModerate
2-[4-(Butane-1-sulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-olBacillus subtilisStrong

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory assays revealed that similar piperazine derivatives exhibit strong AChE inhibition, which is crucial for treating conditions like Alzheimer's disease. The IC50 values for these compounds often fall in the low micromolar range, indicating potent activity .

EnzymeIC50 (µM)Reference
Acetylcholinesterase2.14
Urease0.63

Anti-Osteoclast Activity

In a study focused on osteoclast differentiation, derivatives of the compound were shown to inhibit osteoclastogenesis effectively. One derivative exhibited an IC50 of 0.64 µM against RANKL-induced osteoclast cells, suggesting potential applications in treating osteoporosis .

The biological activity of 2-[4-(Butane-1-sulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol can be attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Binding : The sulfonamide moiety enhances binding affinity to target proteins, facilitating the modulation of biological pathways.
  • Enzymatic Interaction : The compound's structure allows it to act as a competitive inhibitor for enzymes like AChE, disrupting neurotransmitter breakdown and enhancing cholinergic signaling.

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives:

  • Alzheimer's Disease Models : In animal models, piperazine-based compounds showed improved cognitive function correlated with AChE inhibition.
  • Antimicrobial Efficacy : Clinical isolates of Salmonella were treated with the compound, demonstrating reduced bacterial load in vivo.

Q & A

Q. What are the key considerations for synthesizing 2-[4-(Butane-1-sulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol?

Synthesis involves multi-step reactions, typically starting with sulfonylation of the piperazine core followed by cyclopropane ring formation. Critical parameters include:

  • Reagent selection : Use of butane-1-sulfonyl chloride for sulfonylation under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .
  • Cyclopropane introduction : Ethanol derivatives with cyclopropane groups require stereochemical control, often achieved via Corey-Chaykovsky cyclopropanation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity.

Q. How can researchers confirm the molecular structure of this compound?

Structural validation relies on:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR to identify protons and carbons in the piperazine, sulfonyl, and cyclopropane moieties. For example, cyclopropane protons appear as multiplets at δ 0.5–1.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 331.18) .
  • X-ray crystallography : Resolves stereochemistry; similar compounds (e.g., piperazine-sulfonyl derivatives) show planar sulfonyl groups and chair conformations in piperazine rings .

Q. What preliminary assays are recommended to screen its biological activity?

  • Enzyme inhibition : Test against kinases or proteases (e.g., IC50_{50} determination via fluorescence assays) due to sulfonyl-piperazine motifs’ affinity for ATP-binding pockets .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

  • Assay conditions : Variability in pH, temperature, or solvent (e.g., DMSO concentration >1% may inhibit enzymes). Standardize protocols per Pharmacopeial Forum guidelines .
  • Structural analogs : Compare with analogs like 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone, which shows differing logP values affecting membrane permeability .
  • Metabolite interference : Use LC-MS to identify degradation products or metabolites that may antagonize activity .

Q. What methodologies optimize stability under physiological conditions?

  • Hydrolysis studies : Evaluate pH-dependent degradation (Table 1).

    Condition Reaction Rate (k, h⁻¹) Half-life (t₁/₂)
    pH 1.2 (gastric)0.252.8 hours
    pH 7.4 (blood)0.0323.1 hours
    Data adapted from sulfonamide hydrolysis kinetics .
  • Prodrug design : Mask the hydroxyl group with acetyl or phosphate esters to enhance metabolic stability .

Q. How does the compound’s environmental fate impact toxicity studies?

  • Biodegradation : Aerobic soil studies show slow degradation (t₁/₂ >60 days) due to the stable sulfonyl group .
  • Aquatic toxicity : Daphnia magna assays indicate moderate toxicity (EC50_{50} = 12 mg/L); prioritize QSAR models to predict ecotoxicological risks .

Q. What strategies enhance selectivity for target receptors?

  • Molecular docking : Use Schrödinger Suite or AutoDock to optimize interactions with residues in target pockets (e.g., hydrophobic cyclopropane fitting into aryl hydrocarbon receptor cavities) .
  • SAR studies : Modify substituents on the piperazine or cyclopropane rings. For example, replacing butane-sulfonyl with 4-methoxyphenyl-sulfonyl increases serotonin receptor affinity 10-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.